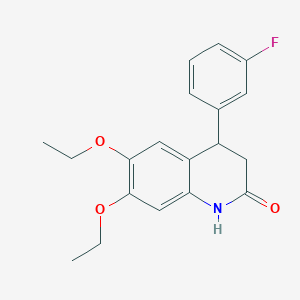
6,7-diethoxy-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of 6,7-diethoxy-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-quinolinone derivatives typically involves multi-step reactions, starting from basic aniline derivatives or quinoline precursors. For instance, the preparation of quinolinone derivatives through reactions between anilines and diethyl 2-(ethoxymethylene)malonate showcases the complexity and versatility of synthetic routes employed for these compounds (Sarkar et al., 2021).
Molecular Structure Analysis
Structural analysis of 6,7-diethoxy-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-quinolinone compounds involves advanced spectroscopic and computational methods. These analyses contribute to our understanding of their molecular frameworks and the influence of substitutions on their biological activities. X-ray crystallography and density functional theory (DFT) calculations are commonly employed to elucidate the configuration and conformation of these molecules, providing insights into their structural dynamics (Morita et al., 1994).
Chemical Reactions and Properties
Chemical properties of 6,7-diethoxy-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-quinolinone derivatives reveal their reactivity and potential chemical transformations. These compounds participate in various chemical reactions, including nucleophilic substitutions and cyclization processes, that are pivotal for their pharmacological applications. Their reactions with different reagents demonstrate the versatility and reactivity of the quinolinone nucleus, leading to a wide array of derivatives with potential therapeutic uses (Yamaguchi et al., 1985).
Eigenschaften
IUPAC Name |
6,7-diethoxy-4-(3-fluorophenyl)-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3/c1-3-23-17-9-15-14(12-6-5-7-13(20)8-12)10-19(22)21-16(15)11-18(17)24-4-2/h5-9,11,14H,3-4,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBPUBCWWWQLJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC(=CC=C3)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-diethoxy-4-(3-fluorophenyl)-3,4-dihydroquinolin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

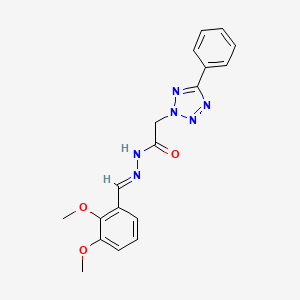
![1-(4-methylphenyl)-4-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone](/img/structure/B5528705.png)
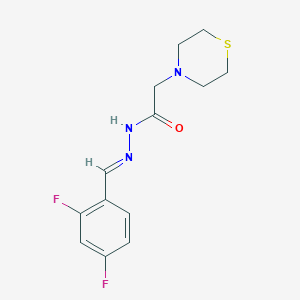
![2-chloro-6-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methoxybenzoate](/img/structure/B5528719.png)
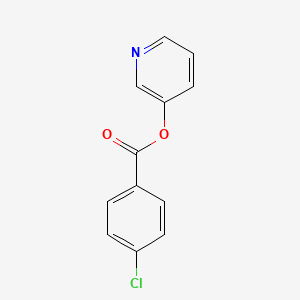

![[4-(2-morpholin-4-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5528738.png)
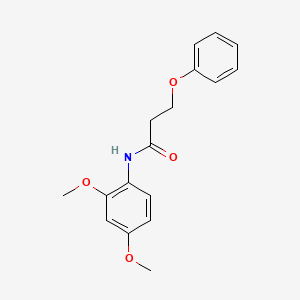
![N-[4-(4-pyridinylmethyl)phenyl]-1-pyrrolidinesulfonamide](/img/structure/B5528750.png)
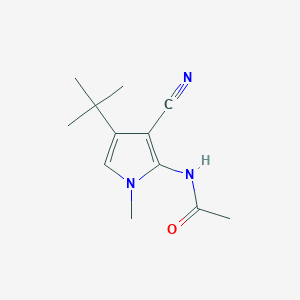
![4-methyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5528768.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5528774.png)
![3-(3-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5528777.png)
![1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3-phenyl-3-pyrrolidinol](/img/structure/B5528789.png)